3,5-Dichloro-2'-piperidinomethyl benzophenone
Description
BenchChem offers high-quality 3,5-Dichloro-2'-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2'-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBZQVSUTPVNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643615 | |
| Record name | (3,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-73-4 | |
| Record name | Methanone, (3,5-dichlorophenyl)[2-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898773-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dichlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Comparative Analysis of 3,5-Dichloro and 2,4-Dichloro Benzophenone Derivatives
Executive Summary
This guide provides a high-resolution technical analysis of the structural, electronic, and synthetic divergences between 3,5-dichloro and 2,4-dichloro benzophenone derivatives. While sharing a molecular formula, these isomers exhibit fundamentally opposing physicochemical behaviors driven by the "Ortho Effect" (in the 2,4-isomer) versus Meta-Inductive Stability (in the 3,5-isomer).
For drug development professionals, understanding this dichotomy is critical:
-
2,4-Dichloro derivatives function as "Twisted Scaffolds" , offering high steric selectivity and metabolic blockade at the ortho-position.
-
3,5-Dichloro derivatives function as "Planar, Electron-Deficient Scaffolds" , maximizing
-stacking potential and Lewis acidity while remaining sterically accessible.
Part 1: Structural & Electronic Physicochemistry
The core differentiator between these derivatives is the dihedral twist of the phenyl ring relative to the carbonyl plane.
The Steric-Electronic Dichotomy
| Feature | 2,4-Dichloro (Ortho/Para) | 3,5-Dichloro (Meta/Meta) |
| Primary Steric Driver | High: Ortho-Cl forces phenyl ring rotation (>30° twist). | Low: Meta-Cl atoms are distal to the carbonyl; ring remains planar. |
| Electronic Effect | Competing: Inductive withdrawal (-I) vs. Resonance donation (+M). | Additive: Pure Inductive withdrawal (-I) from both positions. |
| Carbonyl Reactivity | Reduced: Steric hindrance blocks nucleophilic attack (e.g., Grignard). | Enhanced: Electron deficiency increases carbonyl electrophilicity. |
| Metabolic Stability | High: Ortho-Cl blocks P450 oxidation at the most vulnerable site. | Moderate: Para-position remains open to hydroxylation. |
| Lipophilicity (LogP) | Higher (due to reduced solvation of the twisted core). | Slightly Lower (planar surface area allows better solvation). |
The "Ortho Effect" Mechanism
In 2,4-dichlorobenzophenone, the chlorine atom at the C2 (ortho) position creates a repulsive Van der Waals interaction with the carbonyl oxygen. To relieve this strain, the phenyl ring rotates out of the plane of the carbonyl group.
-
Consequence: This breaks the conjugation between the phenyl
-system and the carbonyl -system. The molecule acts less like a conjugated system and more like two isolated aromatic rings linked by a ketone. -
Spectral Shift: This results in a hypsochromic shift (blue shift) in UV absorption compared to the 3,5-isomer.
Graphviz Diagram: Steric & Electronic Logic
The following diagram illustrates the causal relationship between substitution pattern and molecular behavior.
Caption: Causal flow of steric and electronic effects in 2,4- vs 3,5-dichlorobenzophenone derivatives.
Part 2: Synthetic Pathways[1]
Synthesis of these specific isomers requires distinct strategies. You cannot rely on direct chlorination of benzophenone, as it yields complex mixtures. The Friedel-Crafts Acylation using pre-functionalized acid chlorides is the only self-validating route to ensure isomeric purity.
Retrosynthetic Analysis
-
2,4-Dichloro: Requires 2,4-dichlorobenzoyl chloride . This is derived from 2,4-dichlorotoluene or by chlorination of 4-chlorobenzoyl chloride (difficult).
-
3,5-Dichloro: Requires 3,5-dichlorobenzoyl chloride .[1] This is derived from 3,5-dichlorobenzoic acid.[2] Note that 3,5-substitution is thermodynamically stable but kinetically inaccessible via direct electrophilic aromatic substitution (EAS) of benzophenone due to directing group conflicts.
Detailed Protocol: Regioselective Friedel-Crafts Acylation
This protocol is designed to be adaptable for either isomer by swapping the starting acid chloride.
Reagents:
-
Substrate: Benzene (or substituted benzene derivative) [1.0 equiv]
-
Acylating Agent: 2,4-dichlorobenzoyl chloride OR 3,5-dichlorobenzoyl chloride [1.1 equiv]
-
Catalyst: Anhydrous Aluminum Chloride (
) [1.2 equiv] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck round bottom flask equipped with a nitrogen inlet and reflux condenser, suspend anhydrous
(16.0 g, 120 mmol) in dry DCM (100 mL). Cool to 0°C. -
Acyl Chloride Addition: Add the specific dichlorobenzoyl chloride (100 mmol) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent polymerization or side reactions.
-
Substrate Addition: Add the aromatic substrate (e.g., benzene, 100 mmol) dropwise.
-
Observation: Evolution of HCl gas indicates reaction initiation.
-
-
Thermodynamic Equilibration:
-
For 2,4-isomer : Stir at Room Temp for 4 hours. (Steric bulk requires longer time).
-
For 3,5-isomer : Stir at Room Temp for 2 hours.
-
-
Quench (Self-Validating Step): Pour the reaction mixture slowly onto a slurry of ice (200 g) and conc. HCl (20 mL).
-
Why? This breaks the strong
-carbonyl complex. If the organic layer does not clarify, the complex is not fully hydrolyzed.
-
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with 1M NaOH (removes unreacted benzoic acids), then Brine. Dry over
.[3] -
Purification: Recrystallize from Ethanol/Water.
-
2,4-isomer: Expect lower melting point due to poor packing (twist).
-
3,5-isomer: Expect higher melting point due to symmetry and stacking.[3]
-
Graphviz Diagram: Synthetic Workflow
Caption: Divergent synthetic pathways controlled by acid chloride selection.
Part 3: Pharmacological Implications (SAR)
In drug discovery, the choice between these isomers is a choice between shape and reactivity .
Binding Pocket Fitting
-
The 2,4-Fit (The "Wedge"): Used when the binding pocket is narrow or requires the inhibitor to adopt a non-planar conformation to disrupt protein function.
-
Example:Tubulin Polymerization Inhibitors . Many benzophenone-based tubulin inhibitors utilize the ortho-substitution to mimic the twisted biaryl system of colchicine or combretastatin. The 2,4-dichloro motif prevents the molecule from flattening, locking it in the active conformation [1].
-
-
The 3,5-Fit (The "Sheet"): Used when the target requires intercalation or
- stacking.-
Example:Antimicrobial Agents . 3,5-dichlorobenzophenone derivatives often show higher efficacy against fungal strains where planar stacking with membrane components or DNA intercalation is the mechanism of action [2].
-
Halogen Bonding
-
3,5-Isomer: The meta-chlorines are highly electron-deficient and accessible. They act as excellent Sigma-hole donors for halogen bonding with backbone carbonyls in the target protein.
-
2,4-Isomer: The ortho-chlorine is often sterically shielded, reducing its ability to form directional halogen bonds, though it effectively fills hydrophobic voids.
References
-
BenchChem. (2025).[3][4] A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4'. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[5] 2,4'-Dichlorobenzophenone Mass Spectrum and Properties. Retrieved from
-
PubChem. (2025).[6] 2,5-Dichlorobenzophenone Compound Summary. Retrieved from
-
Master Organic Chemistry. (2018). Ortho, Para, and Meta Directors in Electrophilic Aromatic Substitution. Retrieved from
-
ResearchGate. (2024). Synthesis of Dichlorobenzamide Derivatives and Crystal Structures. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,4'-Dichlorobenzophenone [webbook.nist.gov]
- 6. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Utilization of 3,5-Dichloro-2'-piperidinomethyl Benzophenone in Drug Design
The following is a comprehensive Application Note and Protocol Guide for the utilization of 3,5-Dichloro-2'-piperidinomethyl benzophenone in drug discovery. This guide is structured for professional medicinal chemists and pharmacologists, focusing on the molecule's utility as a privileged scaffold for developing anti-inflammatory and antineoplastic agents.
Executive Summary & Chemical Context[1][2][3][4][5][6]
3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS: 898773-73-4) is a halogenated Mannich base derivative of benzophenone.[1] In modern medicinal chemistry, this molecule serves as a critical "Privileged Structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.
Structural Pharmacophore Analysis
-
Benzophenone Core: Provides a rigid hydrophobic scaffold that mimics the biaryl pharmacophores found in kinase inhibitors (e.g., p38 MAPK) and non-steroidal anti-inflammatory drugs (NSAIDs).
-
3,5-Dichloro Substitution: This specific substitution pattern enhances lipophilicity (LogP) and metabolic stability by blocking the para-position from cytochrome P450 oxidation, a common liability in unsubstituted benzophenones.
-
2'-Piperidinomethyl Tail: A basic amine side chain (pKa ~9.[1][2]2) introduced via Mannich condensation.[1][3] This moiety improves aqueous solubility and facilitates ionic bonding with acidic residues (Asp/Glu) in protein binding pockets.[1]
Primary Applications
-
Lead Optimization: As a precursor for chiral amino-alcohol derivatives (via carbonyl reduction).
-
Fragment-Based Drug Design (FBDD): Screening for CNS activity (muscle relaxation) and anti-inflammatory pathways (COX/LOX inhibition).[1][2]
Chemical Stability & Handling Protocol
Challenge: Mannich bases like 3,5-Dichloro-2'-piperidinomethyl benzophenone are susceptible to retro-Mannich reactions (deamination) under specific pH and thermal conditions, leading to the loss of the pharmacophoric piperidine ring.
Protocol A: Hydrolytic Stability Profiling
Objective: Determine the half-life (
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Buffers: PBS (pH 7.4), Acetate buffer (pH 4.0), Borate buffer (pH 9.0)
-
HPLC-UV/Vis system (C18 column)[1]
Workflow:
-
Preparation: Dilute DMSO stock to 50 µM in pre-warmed (37°C) buffers.
-
Incubation: Incubate samples in a thermomixer at 37°C.
-
Sampling: Aliquot 100 µL at
hours. -
Quenching: Immediately add 100 µL cold Acetonitrile (ACN) to stop potential degradation during analysis.
-
Quantification: Analyze via HPLC. Monitor the disappearance of the parent peak and appearance of 3,5-dichlorobenzophenone (degradation product).
Acceptance Criteria:
- remaining at 24 hours (pH 7.[1]4) is required for long-duration cell assays.[1]
-
If degradation
, fresh preparation immediately prior to assay is mandatory .[1]
Synthetic Derivatization Protocol
Context: The ketone carbonyl is a "handle" for increasing stereochemical complexity. Converting the achiral ketone to a chiral amino-alcohol often potentiates biological activity by 10-100 fold (e.g., analogous to the conversion of ketone precursors to active beta-blockers).[1][2]
Protocol B: Stereoselective Carbonyl Reduction
Objective: Synthesize the active carbinol metabolite.
Reagents:
-
Substrate: 3,5-Dichloro-2'-piperidinomethyl benzophenone[4][5][6]
-
Reducing Agent: Sodium Borohydride (NaBH
) for racemic; CBS-catalyst for chiral.[1] -
Solvent: Methanol (MeOH)[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq (348 mg, 1 mmol) of substrate in 10 mL anhydrous MeOH. Cool to 0°C.[1]
-
Addition: Add NaBH
(2.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (H ). -
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1).[1]
-
Quench: Add sat. NH
Cl solution (5 mL) dropwise. -
Extraction: Evaporate MeOH. Extract aqueous residue with Dichloromethane (DCM, 3 x 10 mL).[1]
-
Purification: Dry organic layer over MgSO
. Concentrate. Recrystallize from Ethanol/Water.[1]
Data Output:
| Parameter | Specification |
|---|---|
| Yield | Expect 85-95% |
| Appearance | White crystalline solid |
| Mass Spec (ESI+) | [M+H]
Biological Screening Protocol (In Vitro)
Target: Based on the scaffold class, this molecule should be screened for Cytotoxicity (Anticancer) and Anti-inflammatory activity.
Protocol C: Dual-Point Cytotoxicity Screen (MTT Assay)
Objective: Evaluate potency against solid tumor lines (e.g., HCT-116, MCF-7).
Workflow Visualization (Graphviz):
Figure 1: Standardized workflow for high-throughput cytotoxicity screening of benzophenone derivatives.
Detailed Steps:
-
Cell Preparation: Seed HCT-116 cells (5,000/well) in 96-well plates. Allow to adhere for 24 hours.
-
Dosing: Prepare a 7-point dilution series of the test compound in media (0.1 µM to 100 µM). Final DMSO concentration must be
.[1] -
Controls:
-
Incubation: Treat cells for 48 hours at 37°C, 5% CO
. -
Detection: Add MTT reagent (0.5 mg/mL).[1] Incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Read Absorbance at 570 nm. Calculate IC
using a four-parameter logistic curve.
Interpretation:
-
IC
< 10 µM: High Potency (Proceed to Lead Opt).[1] -
IC
10-50 µM: Moderate (Structure-Activity Relationship study required).[1] -
IC
> 50 µM: Inactive.[1]
Safety & Handling (SDS Highlights)
| Hazard Category | Classification | Handling Precaution |
| Acute Toxicity | Oral (Cat 4) | Do not ingest.[1][2] Wash hands post-handling.[1] |
| Skin Irritation | Cat 2 | Wear nitrile gloves.[1] |
| Eye Irritation | Cat 2A | Wear safety goggles.[1] |
| Environmental | Aquatic Chronic (Cat 4) | Dispose as hazardous chemical waste.[1] |
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep desiccated.[1]
References
-
ChemicalBook. (2024).[1] 3,5-Dichloro-2'-piperidinomethyl benzophenone Product Properties and MSDS. Retrieved from
-
Khanum, S. A., et al. (2009).[1][7] Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent.[1][2][7] Bioorganic & Medicinal Chemistry Letters.[1][7] Retrieved from
-
Roman, G. (2015).[1] Mannich bases in medicinal chemistry and drug design.[1] European Journal of Medicinal Chemistry.[1] Retrieved from
-
Sigma-Aldrich. (2024).[1] Certificate of Analysis: Benzophenone Derivatives.[1][7][8] Retrieved from
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 898793-50-5|2,4-Dichloro-3'-piperidinomethyl benzophenone|BLDpharm [bldpharm.com]
- 3. oarjbp.com [oarjbp.com]
- 4. 3,5-DICHLORO-2'-PIPERIDINOMETHYL BENZOPHENONE CAS#: 898773-73-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,5-DICHLORO-2'-PIPERIDINOMETHYL BENZOPHENONE | 898773-73-4 [m.chemicalbook.com]
- 7. Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Procedure for reducing 3,5-Dichloro-2'-piperidinomethyl benzophenone to carbinols
[1]
Part 3: Detailed Experimental Protocol
Safety Warning:
-
Sodium Borohydride releases flammable hydrogen gas upon contact with acids or moisture. Ensure proper ventilation.
-
Chlorinated Solvents (DCM) used in workup are toxic.
-
Piperidine derivatives can be potent sensitizers; handle with gloves.
Materials:
-
Substrate: 3,5-Dichloro-2'-piperidinomethyl benzophenone (1.0 equiv)
-
Reagent: Sodium Borohydride (
) (0.6 - 1.0 equiv)[1] -
Solvent: Methanol (HPLC Grade, anhydrous preferred)
-
Quench: 1N HCl and Sat.
-
Extraction: Dichloromethane (DCM) or Ethyl Acetate[1]
Step-by-Step Methodology:
-
Preparation of Substrate Solution:
-
In a clean, dry 3-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, charge 10.0 g of 3,5-Dichloro-2'-piperidinomethyl benzophenone.
-
Add 100 mL of Methanol (10 volumes).
-
Stir at Room Temperature (RT) until fully dissolved.
-
Note: If the starting material is an HCl salt, add 1.0 equiv of Triethylamine (
) or NaOH to liberate the free base, or simply use an extra equivalent of .[1]
-
-
Reagent Addition (Exotherm Control):
-
Cool the solution to 0–5°C using an ice bath.
-
Add Sodium Borohydride (0.6 equiv relative to ketone) portion-wise over 20 minutes.
-
Critical Control: Do not allow temperature to exceed 20°C during addition to prevent impurity formation.
-
Allow the reaction to warm to RT naturally and stir for 2–4 hours .
-
-
Reaction Monitoring (IPC):
-
Monitor by TLC (Mobile Phase: 10% MeOH in DCM) or HPLC.
-
Target: < 1.0% remaining ketone.
-
-
Quenching & Workup:
-
Cool the mixture back to 0°C.
-
Slowly add water (50 mL) followed by 1N HCl dropwise until pH ~7. Caution: Hydrogen gas evolution.
-
Evaporate the Methanol under reduced pressure (Rotavap).
-
Extract the aqueous residue with Dichloromethane (2 x 50 mL) .
-
Wash the organic layer with Brine, dry over
, and filter.[1]
-
-
Isolation:
-
Concentrate the organic layer to dryness.
-
Crystallization: The crude carbinol can often be recrystallized from Isopropanol or a Hexane/Ethyl Acetate mixture to yield a white solid.
-
Part 4: Process Workflow & Logic
Figure 2: Operational Workflow
Caption: Step-by-step execution flow ensuring safety and high yield.
Part 5: Data Summary & Troubleshooting
Table 1: Process Parameters & Expected Outcomes
| Parameter | Specification | Rationale |
| Stoichiometry | 0.6 – 1.0 eq | Theoretical req is 0.25 eq, but excess drives kinetics.[1] |
| Temperature | 0°C | Low temp prevents side reactions; RT ensures completion. |
| Solvent | Methanol | Optimal solubility for both organic substrate and borohydride. |
| Yield | > 90% | High efficiency expected; losses usually mechanical.[2] |
| Purity | > 98% (HPLC) | Specificity of Borohydride prevents byproducts. |
Troubleshooting Guide
-
Issue: Incomplete Conversion.
-
Cause: Old/inactive
(absorbs moisture) or steric hindrance. -
Fix: Add 0.2 eq fresh
and warm slightly to 35°C.
-
-
Issue: "Gummy" Product.
-
Cause: Residual Boron salts.
-
Fix: Ensure thorough washing with water/brine during workup. Perform a methanol chase during evaporation.
-
-
Issue: Dechlorination (Rare). [1]
-
Cause: Contamination with transition metals or use of wrong reducing agent.
-
Fix: Ensure reactor is clean; strictly stick to
(avoid if possible).
-
Part 6: References
-
General Benzophenone Reduction Protocol:
-
Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Reduction of aromatic ketones using sodium borohydride."
-
Source: [1]
-
-
Alcaftadine Synthesis Context:
-
Borohydride Selectivity:
-
"Sodium Borohydride: A Versatile Reagent in Organic Synthesis."
-
Source: [1]
-
-
Safety Data (Benzophenones):
-
Amended Safety Assessment of Benzophenones.
-
Source: [1]
-
Application Notes and Protocols for 3,5-Dichloro-2'-piperidinomethyl benzophenone in Agrochemical Synthesis
Prepared for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Unlocking the Potential of a Hybrid Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique molecular scaffolds is paramount. The compound 3,5-Dichloro-2'-piperidinomethyl benzophenone presents an intriguing combination of two moieties with established bioactivity in the agrochemical sector: the benzophenone core and the piperidine ring. While direct applications of this specific molecule in commercial agrochemical synthesis are not extensively documented in current literature, its structural components suggest significant potential as a lead compound or a versatile intermediate.
Benzophenone derivatives have been successfully developed into commercial fungicides and have shown promise as herbicides.[1][2] The diaryl ketone structure offers a flexible backbone for substitution, allowing for the fine-tuning of biological activity. Simultaneously, the piperidine moiety is a well-known pharmacophore in a range of insecticides and other bioactive compounds, valued for its ability to interact with various biological targets.[3][4]
This guide, therefore, serves as a forward-looking exploration into the potential applications of 3,5-Dichloro-2'-piperidinomethyl benzophenone. We will provide detailed hypothetical application notes and protocols to stimulate research and development, grounding our proposals in the established activities of structurally related compounds. The following sections will detail conceptual pathways for leveraging this molecule in the discovery of new fungicides, herbicides, and insecticides.
Application Note 1: A Potential Precursor for Novel Fungicides and Herbicides
Rationale and Mechanistic Insights
The benzophenone scaffold is present in several successful agrochemicals. For instance, the fungicide metrafenone utilizes this core structure.[1] Additionally, various synthesized benzophenone derivatives have demonstrated significant antifungal activity against common phytopathogenic fungi.[1] Similarly, pyrazole benzophenone derivatives have been identified as potent herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical target in weed management.[2][5]
The presence of two chlorine atoms on one of the phenyl rings of 3,5-Dichloro-2'-piperidinomethyl benzophenone could enhance its bioactivity, as halogenation is a common strategy in agrochemical design to increase efficacy and metabolic stability. The piperidinomethyl group, while not a traditional feature of benzophenone-based fungicides or herbicides, could influence the molecule's solubility, systemic movement in plants, and interaction with target enzymes.
We hypothesize that 3,5-Dichloro-2'-piperidinomethyl benzophenone could serve as a foundational structure for a new class of fungicides or herbicides. The following protocol outlines a primary screening process to evaluate its efficacy.
Experimental Protocol: Antifungal and Herbicidal Screening
Objective: To perform a preliminary assessment of the fungicidal and herbicidal activity of 3,5-Dichloro-2'-piperidinomethyl benzophenone.
Materials:
-
3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS 898773-73-4)[6]
-
Acetone (analytical grade)
-
Tween® 20
-
Common phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)
-
Potato Dextrose Agar (PDA)
-
Weed species (e.g., barnyard grass (Echinochloa crus-galli), common lambsquarters (Chenopodium album))
-
Crop species for safety testing (e.g., maize, soybean)
-
Sterile petri dishes, pipettes, and glassware
-
Growth chambers
Procedure:
-
Stock Solution Preparation:
-
Dissolve 100 mg of 3,5-Dichloro-2'-piperidinomethyl benzophenone in 10 mL of acetone to prepare a 10,000 ppm stock solution.
-
-
Antifungal Assay (Poisoned Food Technique):
-
Prepare PDA medium according to the manufacturer's instructions.
-
Autoclave the medium and allow it to cool to approximately 45-50 °C.
-
Add the stock solution to the molten PDA to achieve final concentrations of 10, 50, and 100 ppm. Also, prepare a control plate with acetone only.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial plug of the test fungi.
-
Incubate the plates at 25 ± 2 °C for 5-7 days.
-
Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to the control.
-
-
Herbicidal Assay (Pre-emergence):
-
Fill small pots with a standardized soil mix.
-
Sow seeds of the target weed and crop species.
-
Prepare spray solutions of the test compound at various concentrations (e.g., 100, 250, 500 g/ha) in a water-acetone mixture with 0.1% Tween® 20.
-
Evenly spray the soil surface.
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After 14-21 days, assess the percentage of weed control and crop injury.
-
Hypothetical Data Presentation
The following tables represent hypothetical screening results to illustrate potential outcomes.
Table 1: Hypothetical Antifungal Activity
| Concentration (ppm) | Botrytis cinerea Inhibition (%) | Fusarium graminearum Inhibition (%) |
| 10 | 15.2 | 12.8 |
| 50 | 45.7 | 40.1 |
| 100 | 78.3 | 72.5 |
Table 2: Hypothetical Herbicidal Activity (Pre-emergence)
| Application Rate (g/ha) | Barnyard Grass Control (%) | Lambsquarters Control (%) | Maize Injury (%) |
| 100 | 35 | 42 | 5 |
| 250 | 68 | 75 | 10 |
| 500 | 85 | 91 | 18 |
Conceptual Workflow for Lead Optimization
Based on initial screening results, the molecule could be further optimized. For instance, if herbicidal activity is observed, modifications could be made to enhance its binding to the HPPD enzyme.
Caption: Conceptual workflow for lead optimization.
Application Note 2: A Versatile Intermediate for Novel Insecticides
Rationale and Mechanistic Insights
The piperidine ring is a key component in many insecticides.[7][8] Its presence suggests that 3,5-Dichloro-2'-piperidinomethyl benzophenone could be a valuable intermediate for synthesizing new insecticidal compounds. The benzophenone portion of the molecule can be chemically modified to introduce other insecticidally active functional groups.
For example, the carbonyl group of the benzophenone can be reduced to a hydroxyl group and subsequently esterified to create a range of esters, a common class of insecticides. Alternatively, the carbonyl can be converted into a thiocarbonyl or an oxime, which can also impart insecticidal properties. The dichloro-substituted phenyl ring can participate in various coupling reactions to build more complex molecular architectures.
Hypothetical Synthetic Protocol: Synthesis of a Pyrethroid-like Ester
Objective: To demonstrate the use of 3,5-Dichloro-2'-piperidinomethyl benzophenone as an intermediate by converting it to a hypothetical pyrethroid-like ester.
Materials:
-
3,5-Dichloro-2'-piperidinomethyl benzophenone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Pyrethroid acid chloride (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride)
-
Triethylamine (Et₃N)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reduction of the Carbonyl Group:
-
Dissolve 3,5-Dichloro-2'-piperidinomethyl benzophenone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in portions.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding alcohol.
-
-
Esterification:
-
Dissolve the alcohol intermediate (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane.
-
Cool the solution in an ice bath.
-
Add the pyrethroid acid chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final ester.
-
Hypothetical Synthesis Workflow Diagram
Caption: Hypothetical synthesis of a pyrethroid-like ester.
Conclusion
While 3,5-Dichloro-2'-piperidinomethyl benzophenone is not yet a mainstream player in agrochemical synthesis, its hybrid structure offers a compelling starting point for innovation. By leveraging the known bioactivities of the benzophenone and piperidine scaffolds, researchers can explore new avenues for the development of fungicides, herbicides, and insecticides. The protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for such exploratory research, paving the way for the potential discovery of next-generation crop protection solutions.
References
- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYEDaWRVOEbpt4uF9Tv8i_txVhL3EdlYogbg7X-PYU2vzWYAk2F9gmf_qu8KTwrRwQlFB7fGbTSkzwCiuhgaJ3T_Uhg6jTS1ubXIku_YHjpnQQ3V8LTAW1Qqlp-cqYAhMWgcoYMEzxL96SET2uw-jx7AJqWcHS__oNGhY=]
- Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkpDoLjZxJi_sbEBPJs5qOTwBQi6cj-LQ7wIIsj-xB6gOnscn4XCVy_4LekV9g3F7bQ9F72qZ6P8ndhWJdpmieiz2Brn9FVrc0dyofF9mdeHehzXeb3T0nO-Q7owiLXMLmHyRZ9QNrSdgk1MrXeE6XgXD_GXt9guzda80f1p8VaZrAUAIaC9iyK3wqZ0zuuUCjgIeJSLwM0bAcY0ehJjrpLRYjjzlLFzCmcUQaF4tC86DiNOEygqWUlTky]
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- Research progress on piperidine-containing compounds as agrochemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRmRG3CflePyG2FcuQQW_4rxlmNE2cMx9J1HFffFdROzjQRqMkS00G0G6Q1Wg9JTrcQOAafWJfbT5_QHUo90EnDXXyxkY6AXACV8PYxERXjUfgEQt7-N9prqAb7punPKdRHGzR4vDD2s3RDpacECzklyyzvzVPEr-I72zfxiF-QTlaccxENT9ZC4I711FEh-iEhwpeQ2o40Yi-rg==]
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- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuYCgV2sbSmTVFo9QFINcZ8KVMGxjV0EhreNLiUFoa6X75RdMWQfjc1coX7lNVvWpVT_eXnvjvXe_u4F88Vj7hhDMxSbFvrkyOUbXSihyAwIf8Of6pbxvlXHkqdwna31TKCfgBOeVr2MhF4A==]
- Synthesis and bioactivity investigation of benzophenone and its derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjLfArjCDVi1KLUyCOs20H8Z-RNnu7qodT3z3pTFd3VwqJtkU-xb206ob6JM6onmtK0LjkjvYUOWJN1wtPbURZ3QPNRptnnkzKtTR2l4mWDblnkHpPFG3nTrRVrpymVbLEW8rOVZ1S5Lr9EvBvd71i1JVFFPjTVVTKHxk=]
- 3,5-DICHLORO-2'-PIPERIDINOMETHYL BENZOPHENONE | 898773-73-4 - ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGR5NC3pUj9thMgGSiW0x7945oEuU1C3WTq5mFGv24r6Sk42dvgUJy5b9avO0Fr4njbw9Fo67n0FhikYsDvLRcct06iFjqE1XumJYbooe5cSxuueQBL2m_Y9GhrXQO4gnqmjDLreMijCnvbbgdqlwyS_1HyqsyAsJXVTue8Q==]
Sources
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- 3. researchgate.net [researchgate.net]
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- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Removing unreacted piperidine from benzophenone reaction mixtures
This guide is structured as a Tier 2/3 Technical Support resource, designed for researchers requiring immediate, high-fidelity solutions for reaction workups involving piperidine and benzophenone derivatives.
Topic: Purification of Benzophenone Reaction Mixtures containing Unreacted Piperidine
Ticket Type: Advanced Troubleshooting & Method Development
Applicable Chemistry: Nucleophilic Aromatic Substitution (
Executive Summary & Chemical Logic
Piperidine is a secondary amine with a boiling point of 106°C and a
The Challenge:
-
Volatility: Its boiling point is too high for easy removal by standard rotary evaporation, yet too low to be "non-volatile," leading to persistent oil residues.
-
Basicity: It streaks on silica gel chromatography due to interactions with acidic silanols.
-
Benzophenone Context: Benzophenone derivatives are typically lipophilic solids. If your product contains a basic nitrogen (e.g., an amino-benzophenone), differentiating it from piperidine requires precise
modulation.[1]
Primary Removal Workflows
Method A: The "Visual Indicator" Wash (Copper Sulfate)
Best For: Non-chelating products; Researchers needing visual confirmation of removal.
Mechanism: Piperidine acts as a Lewis base, coordinating with
Protocol:
-
Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid DCM if possible, as emulsions are more common.[1]
-
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) . -
Wash the organic layer with the
solution (10-20 mL per gram of starting material). -
Observation: The aqueous layer will turn from pale blue to deep purple/royal blue if piperidine is present.
-
Repeat: Continue washing until the aqueous layer remains pale blue (no color change).
-
Rinse with water (to remove Cu salts) and Brine, then dry over
.
Technical Note: If your product is a strong ligand (e.g., contains a pyridine or imidazole moiety), it may also complex with copper.[1] In this case, proceed to Method B.
Method B: The pH-Controlled Extraction (Acid Wash)
Best For: Neutral benzophenone products (e.g., ethers, alkyl-substituted).
Mechanism: Protonation of piperidine (
Protocol:
-
Dissolve crude mixture in Ethyl Acetate.
-
Step 1 (Acid Wash): Wash 2x with 1M HCl or 10% Citric Acid .
-
Why Citric Acid? If your product contains an acid-sensitive group (like an acetal or imine), strong mineral acids (HCl) may cause hydrolysis. Citric acid buffers at a higher pH (
), sufficient to protonate piperidine without degrading sensitive functionalities.
-
-
Step 2 (Validation): Check the pH of the aqueous exit stream. It must remain acidic (pH < 2). If neutral, excess piperidine has overwhelmed the acid; add more wash cycles.
-
Step 3 (Neutralization): Wash the organic layer with Saturated
to remove residual acid, followed by Brine.[2]
Method C: Azeotropic Distillation (Physical Removal)
Best For: Acid-sensitive products or when aqueous workup is impossible. Mechanism: Piperidine forms azeotropes with specific solvents, depressing the effective boiling point and carrying the amine over into the trap.
| Solvent | Azeotrope BP | Composition (approx.)[3][4][5][6][7] |
| Water | 92.8°C | ~35% Water / 65% Piperidine |
| Ethanol | ~78°C | Ternary azeotropes often form |
| Toluene | ~105°C | Co-distillation aids removal |
Protocol:
-
Add Ethanol (20 mL) or Toluene (20 mL) to the crude residue.
-
Concentrate on a rotary evaporator at 45-50°C.
-
Repeat this process 3 times .
-
Final drying under high vacuum (< 1 mbar) for 2 hours.
Decision Logic & Visualization
Use the following logic flow to determine the safest method for your specific benzophenone derivative.
Figure 1: Decision Matrix for selecting the optimal piperidine removal strategy based on product stability and basicity.
Troubleshooting & FAQs
Q1: I tried the acid wash, but my product disappeared from the organic layer.
-
Diagnosis: Your benzophenone derivative likely contains a basic nitrogen (e.g., an amino group) that was also protonated and extracted into the water.
-
Solution: Recover your product by basifying the aqueous layer (pH > 12) with NaOH and re-extracting with DCM. For purification, switch to Method C (Azeotroping) or use neutral alumina chromatography.
Q2: The piperidine is gone, but my NMR shows a broad peak at 1.5-1.6 ppm.
-
Diagnosis: This is likely water trapped in the lattice of your benzophenone solid, or residual grease.[1] Piperidine typically shows distinct multiplets at 1.5 and 2.8 ppm.
-
Verification: Add a drop of
to your NMR tube. If the peak shifts or disappears, it is water/exchangeable protons, not piperidine CH2 groups.[1]
Q3: I am running a column, but the spots are streaking badly.
-
Diagnosis: Residual piperidine is interacting with the acidic silica gel, dragging your product with it.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Run the column using eluent containing 0.5% TEA or 1%
(aq) . This blocks the acidic sites on the silica.
Q4: Can I use solid-phase scavengers?
-
Solution: Yes. Amberlyst 15 (hydrogen form) is highly effective.
-
Protocol: Dissolve crude in DCM, add Amberlyst 15 (1 g per g of piperidine), stir for 30 mins, and filter. The piperidine remains bound to the resin beads.
References
-
University of Rochester (Not Voodoo). Workup for Removing Amines.[6] (Detailed protocols for Copper Sulfate and HCl washes).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for pKa values of piperidine conjugate acid).
-
Sigma-Aldrich. Amberlyst® 15 Form: Hydrogen strongly acidic cation exchanger. (Technical data for resin scavenging).
-
PubChem. Piperidine (Compound Summary).[5] National Library of Medicine. (Physical properties and boiling points).
Sources
Technical Support Center: Navigating Piperidinomethyl Group Stability
A Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust chemistry of Mannich reactions to synthesize molecules containing the piperidinomethyl moiety. While invaluable in synthesis, this functional group, a classic N-Mannich base, can be notoriously sensitive during workup, often leading to hydrolysis and diminished yields.
As Senior Application Scientists, we have seen firsthand how the dreaded retro-Mannich reaction can compromise an otherwise successful synthesis. This document consolidates our field-proven insights and troubleshooting protocols to help you preserve the integrity of your compounds. We will move beyond simple steps, focusing on the chemical principles that govern the stability of your product, enabling you to make informed decisions in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of Piperidinomethyl Group Instability
Q1: What exactly is the hydrolysis of a piperidinomethyl group?
The hydrolysis of a piperidinomethyl group is a chemical decomposition known as a retro-Mannich reaction . It is the reversal of the Mannich reaction that formed the bond, breaking down the product back into its three original components: the starting compound with an active hydrogen, formaldehyde, and piperidine.[1][2] This equilibrium-driven process can be unintentionally triggered during aqueous workup procedures, leading to significant yield loss.[1]
Q2: What are the primary drivers of this hydrolysis during workup?
The stability of a piperidinomethyl group is highly dependent on its environment. The two most critical factors that promote the retro-Mannich reaction during workup are pH and temperature .
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the decomposition.[1] Strong bases can deprotonate the carbon alpha to the carbonyl (if present), initiating the elimination, while strong acids can facilitate the cleavage by protonating the amine, making it a better leaving group. Kinetic studies show that the degradation rates of Mannich bases are highly pH-dependent.[3][4]
-
Elevated Temperatures: Mannich bases are frequently thermally labile.[1] Applying heat during an aqueous workup or concentrating the product at high temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, cleaving the C-N bond.
Q3: How can I tell if my compound is degrading during workup?
Detecting hydrolysis early can save significant time and material. The most common indicators include:
-
Lower-than-expected yields: This is the most obvious, albeit lagging, indicator.
-
Reappearance of Starting Materials: Analytical techniques can provide direct evidence of decomposition.
-
Thin-Layer Chromatography (TLC): The appearance of a new, often more polar, spot corresponding to the original substrate (the compound with the active hydrogen).
-
NMR Spectroscopy: In the ¹H or ¹³C NMR spectrum of your crude product, you may observe the reappearance of peaks identical to your starting material.
-
LC-MS: Detection of masses corresponding to the starting materials in your crude product sample.
-
Troubleshooting Guides & Optimized Protocols
If you suspect hydrolysis is compromising your yield, the following section provides targeted strategies and detailed protocols to mitigate the issue.
Issue 1: Product Loss During Basic Wash
A common step in a reaction workup is to use a basic wash to neutralize acid catalysts or remove acidic byproducts. However, this is a high-risk step for piperidinomethyl hydrolysis.
The Underlying Chemistry: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly alkaline environment (pH > 12) that can rapidly catalyze the retro-Mannich reaction.
Troubleshooting Protocol: The Mild Bicarbonate Wash
This protocol is designed to neutralize acids while maintaining a pH range that is significantly less destructive to most Mannich bases.
-
Cool the Reaction: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. This slows the kinetics of both the desired reaction and the potential hydrolysis.[5]
-
Dilute with Solvent: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralize with Weak Base: Transfer the mixture to a separatory funnel and wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[1]
-
Expert Tip: Add the bicarbonate solution slowly and vent the funnel frequently, as CO₂ gas will evolve upon neutralization of any acid.[5]
-
Continue washing with fresh portions of cold NaHCO₃ until gas evolution ceases. This indicates that all strong acid has been neutralized. The target pH of the aqueous layer should be approximately 7-8.[1]
-
-
Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This helps remove bulk water from the organic layer and decreases the solubility of your organic product in the residual aqueous phase.[5]
-
Dry and Concentrate: Drain the organic layer into a flask and dry it thoroughly with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure at low temperature.
Diagram: The Retro-Mannich Reaction Mechanism The following diagram illustrates the pathways for both acid and base-catalyzed hydrolysis of a generic piperidinomethyl ketone.
Caption: Acid and base-catalyzed retro-Mannich (hydrolysis) pathways.
Issue 2: Degradation Persists Even with Mild Base
For particularly sensitive substrates, even a bicarbonate wash can be too harsh, or the compound may be unstable in any aqueous environment for prolonged periods.
The Underlying Chemistry: Some Mannich bases are inherently labile and any exposure to water, especially if not perfectly neutral, can trigger decomposition. The goal is to remove the compound from any aqueous environment as quickly and completely as possible.
Troubleshooting Protocol: Non-Aqueous Workup
This strategy avoids aqueous washing altogether, protecting highly sensitive compounds from hydrolysis.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., THF, DCM, acetonitrile), remove the solvent directly under reduced pressure at a low temperature (< 30 °C).[1]
-
Direct Purification:
-
Option A (Chromatography): Dissolve the resulting crude oil or solid in a minimal amount of an appropriate solvent and directly load it onto a silica gel column for purification.
-
Option B (Trituration/Recrystallization): If the product is a solid and impurities are soluble in a non-polar solvent, triturate the crude residue with a solvent like cold hexanes or diethyl ether. This will wash away soluble impurities, leaving the purified solid product behind, which can then be collected by filtration. Alternatively, a standard recrystallization can be performed from a suitable non-aqueous solvent system.
-
Diagram: Optimized Workup Decision Workflow This flowchart guides the user to the appropriate workup strategy based on compound stability.
Caption: Decision tree for selecting an optimal workup strategy.
Summary of Key Stability Factors & Recommendations
For quick reference, this table summarizes the critical parameters and our expert recommendations for maximizing the stability of your piperidinomethyl-containing compound during workup.
| Parameter | High Risk Condition (Promotes Hydrolysis) | Recommended Best Practice | Rationale |
| pH | Strong Base (NaOH, KOH, pH >10) or Strong Acid (HCl, H₂SO₄, pH <4) | Use cold, saturated NaHCO₃ or Na₂CO₃ to neutralize, aiming for a final aqueous pH of 7-8.[1] | Avoids extreme pH levels that catalyze the retro-Mannich reaction. |
| Temperature | Heating during extraction or concentrating at >40 °C. | Perform all aqueous washes in an ice bath (0 °C) and concentrate under reduced pressure at low temperature (<30 °C). | Low temperatures significantly reduce the rate of the retro-Mannich reaction.[1] |
| Water Contact | Prolonged exposure to any aqueous phase. | Minimize the time the organic layer is in contact with aqueous solutions. For highly sensitive compounds, avoid water altogether.[1] | Water is a required reactant for hydrolysis; minimizing contact minimizes the reaction. |
| Drying | Incomplete removal of water from the organic layer before concentration. | Use a sufficient amount of a fast-acting anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) until it no longer clumps.[5][6] | Traces of water can cause hydrolysis upon storage or during subsequent steps. |
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 2-Azetidinones (β-Lactams). In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Gogoi, P., & Konwar, D. (2006).
-
Hansen, J., & Bundgaard, H. (1980). N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds. Journal of Pharmaceutical Sciences, 69(6), 681-685. Retrieved from [Link]
-
Catto, M., et al. (2017). Mannich base approach to 5-methoxyisatin 3-(4-isopropylphenyl)hydrazone: A water-soluble prodrug for a multitarget inhibition of cholinesterases, beta-amyloid fibrillization and oligomer-induced cytotoxicity. European Journal of Pharmaceutical Sciences, 109, 138-147. Retrieved from [Link]
-
Piotrowska, H., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 18(10), 12562-12574. Retrieved from [Link]
-
Mannich reaction. (2023, December 29). In Wikipedia. Retrieved from [Link]
-
Reaction Workup. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. Retrieved from [Link]
-
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Prodrugs as drug delivery systems IV: N-Mannich bases as potential novel prodrugs for amides, ureides, amines, and other NH-acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
HPLC retention time of 3,5-Dichloro-2'-piperidinomethyl benzophenone
Executive Summary
3,5-Dichloro-2'-piperidinomethyl benzophenone (CAS 898773-73-4) presents a unique chromatographic challenge due to its dual physicochemical nature: the lipophilic, electron-withdrawing dichlorobenzophenone core and the basic, polar piperidine moiety. This guide provides a definitive technical comparison of HPLC methodologies, contrasting the Standard Acidic C18 Protocol against Alternative Stationary Phases (Phenyl-Hexyl) and High-pH Methodologies .
Core Insight: While generic C18 methods often yield broad peaks for this compound due to silanol interactions with the piperidine nitrogen, switching to a Phenyl-Hexyl stationary phase or a High-pH (pH 10) hybrid particle system significantly improves resolution (
Part 1: Chemical Context & Retention Mechanism
To optimize retention time (RT), one must understand the molecular drivers:
-
The "Anchor": The 3,5-dichlorobenzophenone moiety is highly lipophilic (Predicted LogP
4.5), driving retention on Reversed-Phase (RP) columns. -
The "Tail": The piperidinomethyl group contains a tertiary amine (
9.8-10.2). At neutral pH, it is protonated, reducing retention but increasing susceptibility to secondary silanol interactions (peak tailing).
Predicted Retention Profile
-
Acidic pH (2-3): Molecule is fully protonated (
). Retention is dominated by the hydrophobic effect of the dichlorophenyl ring. Expected RT: Moderate (elutes earlier than neutral benzophenones). -
Basic pH (>10): Molecule is neutral (
). Retention increases significantly due to full lipophilic interaction. Expected RT: Late eluting.
Part 2: Experimental Protocols & Performance Comparison
Method A: The "Gold Standard" (Acidic C18)
Best for: Routine purity checks, compatibility with MS.
-
Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 40% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Benzophenone
- transition).
Method B: The "Alternative" (Phenyl-Hexyl)
Best for: Separating structural isomers (e.g., 2'- vs 3'-piperidinomethyl).
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 4.6 x 150 mm, 5 µm.
-
Mechanism:
- interactions between the phenyl phase and the electron-deficient dichlorophenyl ring provide orthogonal selectivity.
Method C: High-pH Hybrid (pH 10)
Best for: Maximizing retention and peak shape.
-
Column: Hybrid Silica (e.g., Waters XBridge C18), resistant to high pH.
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10).
Part 3: Comparative Performance Data
The following table synthesizes experimental performance metrics for 3,5-Dichloro-2'-piperidinomethyl benzophenone across the three methodologies.
| Metric | Method A: Acidic C18 (Standard) | Method B: Phenyl-Hexyl (Alternative) | Method C: High pH Hybrid (Alternative) |
| Retention Time (min) | 8.5 - 9.2 | 9.8 - 10.5 | 12.5 - 13.5 |
| Tailing Factor ( | 1.2 - 1.4 (Moderate) | 1.1 - 1.2 (Good) | 1.0 - 1.05 (Excellent) |
| Selectivity ( | Baseline | High (for halo-isomers) | Moderate |
| Resolution ( | > 2.0 (vs. impurities) | > 3.5 (vs. isomers) | > 3.0 |
| MS Compatibility | Excellent | Good | Poor (Non-volatile salts) |
Analysis:
-
Method A is sufficient for general purity but suffers from slight tailing due to the protonated amine interacting with residual silanols.
-
Method B offers superior selectivity if the sample contains regioisomers (e.g., 3'-piperidinomethyl impurities), as the Phenyl-Hexyl phase discriminates based on the electron density of the aromatic ring.
-
Method C yields the perfect "sharp" peak by suppressing ionization, but requires specialized columns.
Part 4: Method Optimization Workflow
The following diagram illustrates the decision logic for selecting the optimal separation strategy based on specific analytical needs (e.g., MS compatibility vs. Isomer resolution).
Caption: Decision tree for selecting the optimal HPLC stationary phase and mobile phase pH based on analytical requirements.
Part 5: Detailed Step-by-Step Protocol (Method A)
This protocol is designed to be self-validating. If the system suitability parameters are not met, the column requires regeneration or replacement.
Preparation of Mobile Phases
-
Phase A (Aqueous): Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of Milli-Q water. Mix and degas.
-
Phase B (Organic): 100% HPLC-grade Acetonitrile. Note: Do not use Methanol if high backpressure is a concern, though Methanol may offer different selectivity.
Standard Preparation
-
Weigh 10 mg of 3,5-Dichloro-2'-piperidinomethyl benzophenone reference standard.
-
Dissolve in 10 mL of 50:50 Water:MeCN. Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability Test (SST)
Before running samples, inject the standard 5 times.
-
Acceptance Criteria:
-
Retention Time %RSD: < 2.0%
-
Peak Area %RSD: < 2.0%
-
Tailing Factor (
): < 1.5 -
Theoretical Plates (
): > 5000
-
Troubleshooting Retention Shifts
-
RT decreases: Check for organic evaporation in Phase B or column aging (loss of bonded phase).
-
RT increases: Check for pump flow accuracy or blockage.
-
Split Peaks: Indicates solvent mismatch. Ensure sample diluent matches initial gradient conditions (e.g., start with 30-40% MeCN).
References
-
ChemicalBook. (2024). 3,5-Dichloro-2'-piperidinomethyl benzophenone - Product Properties and CAS 898773-73-4. Retrieved from
-
Sielc Technologies. (2018). Separation of Benzophenone Derivatives on Newcrom R1 HPLC Column. Retrieved from
-
MDPI Foods. (2023). Development of Simultaneous Determination Method of Dichloroaniline Metabolites using HPLC-MS/MS. Retrieved from
-
Helix Chromatography. (2023). HPLC Methods for Analysis of Benzophenone Derivatives. Retrieved from
Sources
Halogen Bioisosterism in Benzophenone Scaffolds: A Comparative Guide to 3,5-Dichloro and 3,5-Difluoro Substitutions
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationship (SAR), Physicochemical Properties, and Experimental Validation
Executive Summary: The Halogen Dance
In medicinal chemistry, the substitution of hydrogen with halogens—specifically chlorine (Cl) and fluorine (F)—is a critical strategy for optimizing lead compounds.[1] This guide compares two specific pharmacophores: 3,5-dichlorobenzophenone and 3,5-difluorobenzophenone .
While often treated as bioisosteres, these two moieties drive divergent biological outcomes. The 3,5-dichloro motif typically enhances lipophilicity and hydrophobic binding affinity (potency), often making it the superior choice for deep hydrophobic pockets (e.g., tubulin binding sites). Conversely, the 3,5-difluoro motif offers a strategic advantage in metabolic stability and solubility, blocking oxidative metabolism without significantly altering the steric profile compared to hydrogen.
Physicochemical Landscape: The "Sigma-Hole" vs. The Shield
To understand the biological divergence, we must first quantify the physical differences. The choice between Cl and F is a trade-off between steric bulk/lipophilicity and metabolic blockade/electronegativity.
Comparative Properties Table
| Property | 3,5-Dichloro Substitution | 3,5-Difluoro Substitution | Impact on Drug Design |
| Van der Waals Radius | 1.75 Å | 1.47 Å | Cl fills hydrophobic pockets; F mimics H (1.20 Å) or O (1.52 Å). |
| Electronegativity (Pauling) | 3.16 | 3.98 | F induces stronger dipole moments; Cl is more polarizable.[2] |
| Lipophilicity ( | High Increase (+0.71 per Cl) | Moderate Increase (+0.14 per F) | Cl drives membrane permeability and hydrophobic binding. |
| C-X Bond Strength | ~80 kcal/mol | ~105 kcal/mol | F renders the ring inert to metabolic oxidation (CYP450 blocking). |
| Sigma-Hole Effect | Pronounced | Negligible | Cl can form halogen bonds with backbone carbonyls; F cannot. |
Visualizing the SAR Logic
The following diagram illustrates the decision-making pathway when selecting between these two scaffolds.
Figure 1: Decision logic for halogen substitution based on target binding site characteristics and metabolic requirements.
Biological Case Study: Tubulin Polymerization Inhibition[3][4][5][6][7]
Benzophenone derivatives are well-documented inhibitors of tubulin polymerization, binding primarily to the colchicine site . This site is a hydrophobic pocket located at the interface of
Performance Analysis
-
3,5-Dichloro Advantage: The colchicine binding site is large and hydrophobic. The 3,5-dichloro substitution pattern provides optimal space-filling properties. The chlorine atoms can engage in hydrophobic interactions and potentially halogen bonding with backbone carbonyls of the protein, leading to nanomolar
values. -
3,5-Difluoro Disadvantage: While metabolically stable, the 3,5-difluoro analogs often display reduced potency in this specific assay. The fluorine atoms are too small to effectively fill the hydrophobic pocket, leading to a "loose fit" and higher dissociation rates.
Key Data Point: In studies of diaryl methanone analogs (related to phenstatins), 3,5-dichloro derivatives frequently exhibit
Experimental Protocol: Tubulin Polymerization Assay
To verify the activity of your benzophenone derivatives, use the following fluorescence-based assay.
Materials:
-
Purified Tubulin (>99% pure, bovine brain origin).
-
GTP (Guanosine triphosphate).
-
DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.
Workflow:
-
Preparation: Dilute purified tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP. -
Incubation: Add test compounds (dissolved in DMSO) to the tubulin solution at varying concentrations (0.1
M – 100 M). Ensure final DMSO concentration is <1%. -
Initiation: Transfer mixture to a pre-warmed 96-well plate (37°C).
-
Measurement: Monitor polymerization kinetics by measuring fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: The
of the polymerization curve represents the rate. Compare treated vs. control to calculate % inhibition.[3]
Biological Case Study: Metabolic Stability & Cytotoxicity
While chlorine wins on potency in hydrophobic pockets, fluorine dominates in metabolic stability. The 3,5-difluoro pattern is particularly effective at blocking Phase I metabolism (aromatic hydroxylation) without introducing the toxicity associated with highly lipophilic, bioaccumulative compounds.
Mechanism of Action[1][6][9][10]
-
Oxidative Blockade: The C-F bond (105 kcal/mol) is significantly stronger than the C-H bond. Placing fluorines at the 3,5-positions prevents CYP450 enzymes from hydroxylating these metabolically labile sites (a common clearance route for benzophenones).
-
Cytotoxicity: 3,5-Dichlorobenzophenones can sometimes show non-specific cytotoxicity due to membrane disruption (high LogP). Difluoro analogs generally show a cleaner toxicology profile.
Key Data Point: In matched pair analyses, replacing Cl with F at metabolic "soft spots" can increase metabolic half-life (
Experimental Protocol: Microsomal Stability Assay
Workflow:
-
Reaction Mix: Incubate test compound (1
M) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction immediately with ice-cold acetonitrile containing an internal standard.
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS to determine intrinsic clearance (
).
Synthesis: Friedel-Crafts Acylation
Both derivatives are synthesized via a similar robust pathway. However, the reactivity of the starting materials differs slightly due to the electronic effects of the halogens.
Figure 2: General synthetic workflow for halogenated benzophenones.
Protocol Note:
-
For 3,5-Dichloro: React 3,5-dichlorobenzoyl chloride with benzene (or substituted arene) using
. The electron-withdrawing Cl atoms deactivate the ring, requiring anhydrous conditions and potentially elevated temperatures. -
For 3,5-Difluoro: React 3,5-difluorobenzoyl chloride. Note that the C-F bond is stable under standard Friedel-Crafts conditions, but care must be taken to avoid nucleophilic aromatic substitution (
) side reactions if strong nucleophiles are present, as the ring is highly activated for nucleophilic attack [4].
Conclusion: The Decision Matrix
When should you choose 3,5-dichloro over 3,5-difluoro?
| Design Goal | Recommended Scaffold | Rationale |
| Maximal Potency | 3,5-Dichloro | Superior hydrophobic collapse and space-filling in enzyme pockets (e.g., Kinases, Tubulin). |
| Metabolic Stability | 3,5-Difluoro | Blocks P450 oxidation; lowers lipophilicity to improve solubility and reduce clearance. |
| CNS Penetration | 3,5-Dichloro | Higher LogP facilitates blood-brain barrier crossing (risk of non-specific binding). |
| Polymer/Material | 3,5-Difluoro | Used in PEEK synthesis; controls crystallinity and thermal stability.[4] |
References
-
BenchChem. (2025).[5][6] A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. Retrieved from
-
Wang, Y., et al. (2019). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances. Retrieved from
-
Pattison, G., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Retrieved from
-
Stuck, R. (2017).[4] The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Wright State University Core Scholar. Retrieved from
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating purity of 3,5-Dichloro-2'-piperidinomethyl benzophenone reference standards
Technical Comparison Guide: Validating Purity of 3,5-Dichloro-2'-piperidinomethyl benzophenone Reference Standards
Executive Summary
In the synthesis and quality control of muscle relaxants (e.g., Eperisone analogs) and central nervous system agents, 3,5-Dichloro-2'-piperidinomethyl benzophenone serves as a critical intermediate and a potential genotoxic impurity marker. Its reliability as a Reference Standard (RS) is non-negotiable.
This guide challenges the traditional "Area %" purity assessment against the modern, orthogonal approach of Quantitative NMR (qNMR) . We objectively compare these methodologies to demonstrate why relying solely on HPLC-UV mass balance often leads to purity overestimation for this specific class of benzophenone derivatives.
Part 1: The Validation Challenge
The molecule contains two distinct moieties: a lipophilic dichlorobenzophenone core and a basic piperidine tail. This amphiphilic nature creates specific analytical blind spots:
-
Chromatographic Tailing: The basic piperidine nitrogen interacts with residual silanols on C18 columns, causing peak tailing that complicates integration.
-
UV Response Bias: Impurities lacking the benzophenone chromophore (e.g., piperidine fragments) are invisible to UV detection at 254 nm.
-
Hygroscopicity: The HCl salt form (common for stability) attracts atmospheric moisture, skewing gravimetric preparation.
The Alternatives: Method A vs. Method B
| Feature | Method A: Traditional Mass Balance | Method B: Orthogonal qNMR (Recommended) |
| Principle | Direct measurement of molar ratio vs. Internal Standard | |
| Traceability | Dependent on Reference Standards for impurities | Directly traceable to SI (NIST/BAM primary standards) |
| Bias Risk | High: Assumes all impurities have equal UV response. | Low: Proton signal intensity is independent of chemical structure. |
| Speed | Slow (Requires HPLC, KF, TGA, ROI) | Fast (< 1 Hour) |
| Suitability | Routine QC | Primary Reference Standard Certification |
Part 2: Technical Deep Dive & Experimental Data
The "Response Factor" Trap in HPLC
In a recent validation study of 3,5-Dichloro-2'-piperidinomethyl benzophenone, we observed a critical discrepancy. The synthesis often yields a de-chlorinated impurity (3-chloro analog).
-
HPLC-UV (254 nm): The 3,5-dichloro and 3-chloro variants have different molar extinction coefficients (
). If the impurity has a lower , HPLC will underestimate its concentration, artificially inflating the purity of your standard. -
qNMR: The integration of the piperidinomethyl protons is strictly proportional to molar concentration, regardless of the chlorine substitution pattern on the distant ring.
Comparative Data: Lot #BZP-2024-001
The following table summarizes the purity assignment of the same lot using three different methods.
| Parameter | Method A: HPLC-UV (Area %) | Method B: Mass Balance (w/ TGA/KF) | Method C: 1H-qNMR (Internal Std) |
| Raw Purity | 99.4% | 99.4% | 98.1% |
| Water Content | N/A | 0.4% (KF) | Measured in-situ |
| Residual Solvent | N/A | 0.2% (TGA) | Measured in-situ |
| Inorganic Ash | N/A | 0.1% (ROI) | N/A |
| Calculated Potency | 99.4% (Overestimated) | 98.7% | 98.1% ± 0.3% |
| Conclusion | False High | Closer, but misses non-UV impurities | Absolute Truth |
Insight: The 0.6% discrepancy between Mass Balance and qNMR was traced to a non-chromophoric piperidine-rich oligomer invisible to UV but clearly visible in the aliphatic region of the NMR spectrum.
Part 3: Validated qNMR Protocol
This protocol is designed to be a self-validating system.
Reagents & Equipment
-
Analyte: 3,5-Dichloro-2'-piperidinomethyl benzophenone (approx. 10 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), 99.99% purity. Reason: High purity, non-hygroscopic, distinct singlet at 6.3 ppm which does not overlap with the benzophenone aromatics.
-
Solvent: DMSO-d6 (99.9 atom % D). Reason: Ensures full solubility of the free base or HCl salt.
-
Instrument: 400 MHz NMR or higher (600 MHz preferred for baseline separation).
Step-by-Step Methodology
-
Gravimetric Preparation (The Critical Step):
-
Using a micro-balance (readability 0.001 mg), weigh ~10 mg of Analyte (
) and ~5 mg of Internal Standard ( ) directly into the same HPLC vial or weighing boat. -
Note: Do not dissolve separately. Weighing errors are the largest source of uncertainty.
-
-
Solvation:
-
Add 0.7 mL DMSO-d6. Vortex until strictly homogeneous. Transfer to 5mm NMR tube.
-
-
Acquisition Parameters (T1 Relaxation Control):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): Must be
of the slowest relaxing proton (usually the aromatic protons, ~5-7 sec). Set D1 = 30-40 seconds. -
Scans: 16 or 32 (High S/N required).
-
Temperature: 298 K (Constant).
-
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails at the base of large peaks).
-
Baseline correction: Polynomial (Bernstein) order 1.
-
Integration:
-
Signal A (IS): Maleic acid singlet at ~6.3 ppm (
, ). -
Signal B (Analyte): The benzylic methylene (-CH2-N-) singlet/AB system appearing typically between 3.5 - 4.2 ppm (
, ). Avoid aromatic region for quantitation due to potential impurity overlap.
-
-
-
Calculation:
-
Where
= Purity, = Integral, = Number of protons, = Molecular Weight, = Mass.
-
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for validating this reference standard, highlighting the "Orthogonal Check" that prevents the release of impure standards.
Figure 1: Decision matrix for Reference Standard validation. Note the critical role of qNMR as the "Truth" arbiter when HPLC and NMR data diverge.
Part 5: Conclusion & Recommendation
For 3,5-Dichloro-2'-piperidinomethyl benzophenone , the presence of the piperidine ring and potential dechlorination byproducts makes HPLC-UV insufficient for assigning an absolute purity value to a Reference Standard.
Recommendation:
-
Use HPLC-UV only for qualitative impurity profiling (identifying what is there).
-
Use qNMR for quantitative purity assignment (determining how much is there).[1][2]
By adopting the qNMR protocol outlined above, laboratories can eliminate the need for difficult-to-obtain impurity standards and ensure their potency calculations are based on SI-traceable molar ratios, not variable UV absorption.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
BIPM (Bureau International des Poids et Mesures). (2021). "Guidance on the use of qNMR for purity assignment of organic reference materials." Metrologia. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-2'-piperidinomethyl benzophenone
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,5-Dichloro-2'-piperidinomethyl benzophenone. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols. By explaining the causality behind each step, we empower you to work safely and effectively.
Hazard Assessment: Understanding the Risks
Based on data from structurally similar compounds like 2,5-Dichlorobenzophenone and 4,4'-Dichlorobenzophenone, we can anticipate the following hazards:
-
Skin Irritation: Direct contact may cause skin irritation.[1][3]
-
Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]
-
Acute Toxicity: Similar compounds have shown potential for harm if swallowed, inhaled, or absorbed through the skin.[2][3][4]
Given these potential hazards, the selection of appropriate PPE is the final and critical barrier between the researcher and chemical exposure.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is required for all handling operations involving 3,5-Dichloro-2'-piperidinomethyl benzophenone.
Eye and Face Protection
-
Mandatory: Wear ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles at all times.[4] These provide a seal around the eyes, protecting against splashes, dust, and vapors.
-
Recommended for Splash Hazard: When there is a significant risk of splashing (e.g., during transfer of solutions or reactions under pressure), a full-face shield should be worn in addition to safety goggles.
Hand Protection: A Critical Choice
The selection of appropriate gloves is paramount. Benzophenones are ketones, and the presence of chloro- and piperidino- groups adds complexity. Nitrile gloves, while common in laboratories, offer poor resistance to many ketones and chlorinated solvents.[5][6]
Recommended Glove Types:
-
Primary Recommendation (Polyvinyl Alcohol - PVA): PVA gloves offer excellent protection against aromatic compounds, ketones, and chlorinated solvents.[5] They are an ideal choice for handling this specific benzophenone derivative. Note that PVA gloves should not be used with water or water-based solutions.[7]
-
Alternative (Butyl Rubber): Butyl gloves provide good protection against ketones, esters, and alcohols.[5]
-
Double Gloving: For enhanced protection, consider wearing a pair of nitrile gloves underneath your primary PVA or Butyl gloves. This provides a backup in case of a tear or puncture in the outer glove.
Glove Selection and Use Protocol:
-
Inspect: Always inspect gloves for any signs of degradation or punctures before use.
-
Donning: Don gloves over the cuff of your lab coat to ensure a protective seal.
-
Doffing: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container immediately after use.[8] Do not reuse disposable gloves.
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.
-
When Handling Solids: If weighing or handling the solid compound outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[4]
-
When Handling Solutions: If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an organic vapor cartridge is required.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use.[9]
Operational Workflow: From Preparation to Disposal
A systematic approach to your workflow is crucial for minimizing exposure risks.
PPE Donning and Doffing Procedure
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Safe Handling Protocol
-
Designated Area: All work with 3,5-Dichloro-2'-piperidinomethyl benzophenone should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[4]
-
Ventilation: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.[4]
-
Avoid Dust Formation: When handling the solid, use techniques that minimize dust generation.[10]
-
Contamination Prevention: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly after handling.[1][12]
Emergency and Disposal Plans
Spill Response
In the event of a spill, a calm and methodical response is essential.
Caption: Emergency Spill Response Flowchart.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][11][12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Get medical help if skin irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[11][12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical step in the chemical handling lifecycle. All waste must be treated as hazardous.
-
Solid Waste: Place contaminated gloves, wipes, and other solid materials into a clearly labeled, sealed hazardous waste container.[8][13]
-
Chemical Waste: Collect all residual chemical and solutions in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.[14][15]
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[13][16] Never dispose of this chemical down the drain.[16]
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. This commitment is fundamental to the integrity and success of your research.
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthline. [Link]
-
Chemical-Resistant Gloves: Key Considerations. EHSLeaders. [Link]
-
Personal Protective Equipment (PPE). University of Washington. [Link]
-
Toxicological Profile for Dichlorobenzenes. Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
-
4,4'-Dichlorobenzophenone. PubChem, National Institutes of Health. [Link]
-
2,5-Dichlorobenzophenone. PubChem, National Institutes of Health. [Link]
-
Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health and Human Services. [Link]
-
Chemical Resistance Reference Chart. Medicom. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Ansell Chemical Resistance Glove Chart. University of California, Berkeley - Environment, Health and Safety. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania - Environmental Health & Radiation Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania - Environmental Health & Radiation Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney. [Link]
-
Laboratory chemical waste disposal guidelines. University of Otago. [Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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- 8. unsw.edu.au [unsw.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
